molecular formula C18H19N3O5 B11961204 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide CAS No. 681444-01-9

2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide

Cat. No.: B11961204
CAS No.: 681444-01-9
M. Wt: 357.4 g/mol
InChI Key: WVTJKTIVEFSRCF-YBFXNURJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide typically involves the reaction of phenylhydrazine with 2,3,4-trimethoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product . The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide exerts its effects involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with proteins, affecting their function. Additionally, the trimethoxybenzylidene moiety can interact with cellular membranes, altering their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide apart from similar compounds is its specific arrangement of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trimethoxybenzylidene moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

681444-01-9

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

N-phenyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H19N3O5/c1-24-14-10-9-12(15(25-2)16(14)26-3)11-19-21-18(23)17(22)20-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

WVTJKTIVEFSRCF-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC)OC

Origin of Product

United States

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